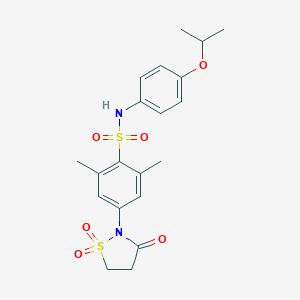![molecular formula C22H28N2O3 B253828 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, also known as MPPEA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and cell proliferation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, which are involved in the pathogenesis of various diseases. In vivo studies have shown that this compound can improve cognitive function, reduce pain sensitivity, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds. This compound has also been shown to have good solubility in water and organic solvents, which makes it easier to work with in experiments. However, one limitation of using this compound is its limited availability and high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
For the study of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide include further investigation of its mechanism of action and potential therapeutic benefits in other areas.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction between 4-methoxyphenylacetic acid and 1-pyrrolidinepropanol. The resulting product is then reacted with 4-methoxybenzaldehyde to obtain this compound. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been studied for its potential therapeutic benefits in various areas, including neuroprotection, pain management, and cancer treatment. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common factors that contribute to neurodegenerative diseases. In pain management, this compound has been shown to have analgesic effects, which may be beneficial in treating chronic pain. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells, which may be useful in developing new cancer therapies.
Propiedades
Fórmula molecular |
C22H28N2O3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-26-19-9-5-17(6-10-19)15-22(25)23-16-21(24-13-3-4-14-24)18-7-11-20(27-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25) |
Clave InChI |
DJFZCSIKSYNZLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)
![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



